1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
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Overview
Description
1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features a unique imidazo[1,5-a]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities and its structural complexity .
Preparation Methods
The synthesis of 1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclocondensation Reactions: These reactions involve the formation of the imidazo[1,5-a]pyrazine core through the cyclization of appropriate precursors under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods often involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: These reactions involve the addition of multiple bonds to form new cyclic structures.
The major products formed from these reactions depend on the reagents and conditions used, leading to a variety of functionalized derivatives .
Scientific Research Applications
1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is used as a building block in the synthesis of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Trifluoromethylpyridines: These compounds contain the trifluoromethyl group and are used in similar applications but have different reactivity and properties.
Pyrazolo[1,5-c]pyrimidines: These compounds have a different ring fusion pattern and are explored for their unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H2BrClF3N3 |
---|---|
Molecular Weight |
300.46 g/mol |
IUPAC Name |
1-bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H2BrClF3N3/c8-4-3-5(9)13-1-2-15(3)6(14-4)7(10,11)12/h1-2H |
InChI Key |
GVWDYQAKFXLYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)Br)C(=N1)Cl |
Origin of Product |
United States |
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